(3-碘-2-甲基苯基)甲醇

描述

Synthesis Analysis

The synthesis of halogenated aromatic alcohols is not explicitly detailed in the provided papers. However, the oxidative ring expansion described in the first paper suggests that halogenated compounds can be synthesized using oxidative methods involving phenyliodine diacetate and molecular iodine . This could potentially be applied to the synthesis of (3-Iodo-2-methylphenyl)methanol by adapting the method to the appropriate starting materials.

Molecular Structure Analysis

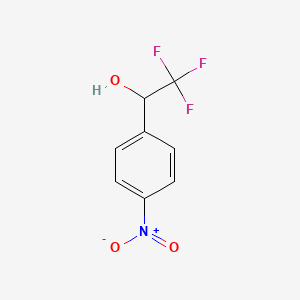

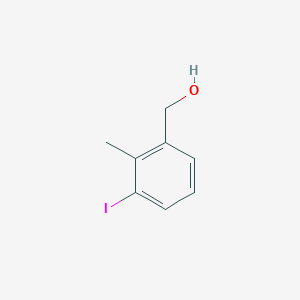

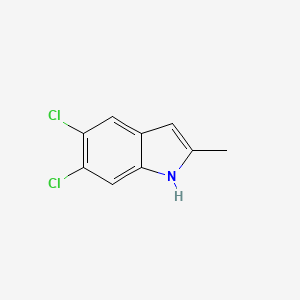

The molecular structure of (3-Iodo-2-methylphenyl)methanol would consist of a phenyl ring substituted with an iodine atom and a methyl group, as well as a methanol group attached to the aromatic ring. The second paper discusses the rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems, which provides information on the steric and electronic effects that substituents can have on an aromatic ring . These effects would also be relevant to the structure of (3-Iodo-2-methylphenyl)methanol, influencing its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions of (3-Iodo-2-methylphenyl)methanol would likely involve the phenolic hydroxyl group and the iodo substituent. The first paper indicates that tertiary alcohols can undergo oxidative cleavage in the presence of phenyliodine diacetate and molecular iodine . This suggests that (3-Iodo-2-methylphenyl)methanol could potentially undergo similar reactions, leading to the formation of various derivatives or undergoing substitution reactions at the iodine site.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (3-Iodo-2-methylphenyl)methanol are not directly reported in the papers, the properties of similar compounds can provide some insight. The rotation barriers discussed in the second paper imply that the presence of bulky substituents can significantly affect the physical properties, such as melting and boiling points, as well as the chemical reactivity of the compound . The iodo and methyl substituents on the aromatic ring of (3-Iodo-2-methylphenyl)methanol would contribute to its overall polarity, solubility, and reactivity.

科学研究应用

脂质动力学和甲醇作为溶剂

甲醇是研究生物和合成膜中跨膜蛋白/肽的常用增溶剂。Nguyen 等人 (2019) 使用小角中子散射的研究揭示了甲醇对细胞膜中脂质动力学的显着影响。甲醇浓度增加导致磷酸胆碱囊泡中脂质混合和动力学增强,影响双层中的结构-功能关系,并可能影响涉及生物膜和蛋白质脂质的研究 Nguyen 等人 (2019)。

甲醇在生物转化中

甲醇向化学品和燃料的生物转化是一个日益受关注的领域。Whitaker 等人 (2017) 设计了大肠杆菌利用甲醇,从而将甲醇转化为琥珀酸盐和苹果酸盐等生物质成分。这种转化是利用甲醇高效生物生产化学品的重大一步 Whitaker 等人 (2017)。

甲醇在有机合成中

甲醇是有机合成中用途广泛的分子。Sarki 等人 (2021) 利用甲醇选择性 N-甲基化胺和转移氢化硝基芳烃。他们的方法突出了甲醇作为氢源和 C1 合成子的作用,证明在药物合成中很有用 Sarki 等人 (2021)。

甲醇作为构建模块

甲醇作为获得更复杂化学结构的基本构建模块。Dalena 等人 (2018) 讨论了甲醇在生产乙酸、甲基叔丁基醚、二甲醚和甲胺中的作用。将 CO2 转化为甲醇被认为是减少 CO2 排放的方法,突出了甲醇的环境意义 Dalena 等人 (2018)。

安全和危害

属性

IUPAC Name |

(3-iodo-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKFJUYXMBJNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567302 | |

| Record name | (3-Iodo-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Iodo-2-methylphenyl)methanol | |

CAS RN |

76350-89-5 | |

| Record name | (3-Iodo-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)